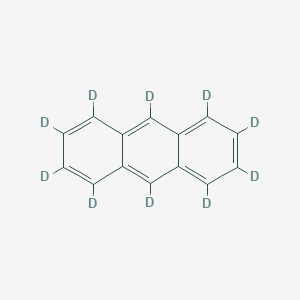

Anthracene-D10

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052684 | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-06-8 | |

| Record name | Anthracene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking Molecular Insights: A Technical Guide to Deuterated Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated anthracene (B1667546), a critical tool in advanced scientific research. With applications ranging from mechanistic studies to the development of novel organic electronics, a thorough understanding of this isotopically labeled molecule is paramount. This document details its fundamental properties, spectroscopic characteristics, synthesis protocols, and key applications, presenting quantitative data in accessible formats and illustrating complex processes with clear diagrams.

Core Physical and Chemical Properties

Deuterated anthracene, most commonly the perdeuterated form (anthracene-d10), exhibits physical and chemical properties largely similar to its non-deuterated counterpart, with subtle but significant differences arising from the kinetic isotope effect. These differences are instrumental in its various applications.

| Property | Value | References |

| Molecular Formula | C₁₄D₁₀ | [1][2] |

| Molecular Weight | 188.29 g/mol | [2][3][4][5] |

| CAS Number | 1719-06-8 | [1][2][5] |

| Appearance | Colorless to pale yellow solid | [1][6] |

| Melting Point | 210-216 °C | [1][7] |

| Boiling Point | ~340 °C | [1][7] |

| Density | 1.29 g/cm³ (at 25 °C) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Spectroscopic Profile

The substitution of hydrogen with deuterium (B1214612) atoms in the anthracene core leads to distinct changes in its spectroscopic signatures, which are fundamental to its utility in experimental research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteron (B1233211) NMR in single-crystal this compound has been used to determine the electric field gradient at the deuteron sites. The quadrupole splitting in the NMR spectrum is a key parameter studied as a function of crystal orientation.[8] In ¹³C NMR, deuterium substitution leads to observable isotope shifts, typically 0.1 ppm for two-bond effects.[9] The use of deuterated anthracene in NMR spectroscopy helps to reduce background noise, thereby providing clearer and more accurate spectral data.[10]

| Spectroscopic Parameter | Description | References |

| ¹H NMR | The absence of proton signals is a key feature, confirming deuteration. | [11] |

| ²H (Deuteron) NMR | Shows characteristic quadrupole splitting in the solid state. | [8] |

| ¹³C NMR | Exhibits isotope shifts due to the presence of deuterium. | [9] |

UV-Vis Absorption and Fluorescence Spectroscopy

Deuterated anthracene is a valuable tool in fluorescence studies and photophysics.[1] The presence of deuterium atoms imparts unique spectroscopic properties, allowing for precise investigation of fluorescence lifetimes and quantum yields.[1] The S₁-S₀ electronic transition in anthracene is short-axis polarized.[12]

| Spectroscopic Property | Value/Description | References |

| UV-Vis Absorption | Exhibits a well-structured absorption spectrum. | [13][14] |

| Fluorescence Emission | Blue fluorescence (peak between 400-500 nm).[15] The emission spectrum is well-structured. | [13][14][16] |

| Fluorescence Quantum Yield | The substitution of hydrogen with deuterium can affect the rates of radiationless decay, thus influencing the quantum yield. | [17][18] |

Infrared (IR) Spectroscopy

Deuterium substitution significantly alters the vibrational modes of the anthracene molecule. The C-D stretching and bending vibrations appear at lower frequencies compared to the C-H vibrations in non-deuterated anthracene. This shift is a direct consequence of the heavier mass of deuterium. Theoretical studies have investigated the C-D out-of-plane (oop) vibrational modes in deuterated anthracenes.[19]

Experimental Protocols: Synthesis of Deuterated Anthracene

Several methods have been developed for the synthesis of specifically and perdeuterated anthracene. The choice of method depends on the desired isotopic purity and the specific positions of deuterium labeling.

Method 1: Platinum-Catalyzed H-D Exchange

A common method for producing perdeuterated anthracene involves H-D exchange using heavy water in the presence of a platinum catalyst.

Reactants:

-

Anthracene

-

5% Platinum on carbon (Pt/C)

-

Heavy water (D₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of anthracene (1.00 g, 5.61 mmol) and 5% Pt/C (1.01 g, 0.281 mmol) is prepared in heavy water (40 mL), 2-pentanol (4 mL), and decahydronaphthalene (20 mL).[20]

-

The mixture is stirred for 24 hours at 80 °C in a high-pressure reactor.[20]

-

After cooling to room temperature, dichloromethane is added, and the organic layer is separated.[20]

-

The organic layer is dried with MgSO₄, filtered, and the filtrate is concentrated to yield deuterated anthracene.[20]

-

This method has been reported to achieve a deuterium conversion of 95% with an 87% yield.[20]

Synthesis of Deuterated Anthracene via Pt-Catalyzed H-D Exchange.

Method 2: From Deuterated Precursors

Specifically deuterated anthracenes can be synthesized from suitably deuterated precursors. For example, Diels-Alder reactions using deuterated butadienes and p-benzoquinone or 1,4-naphthoquinone (B94277) can be employed.[11]

General Workflow:

-

Diels-Alder Reaction: A deuterated butadiene is reacted with a quinone (e.g., 1,4-naphthoquinone) to form an adduct. This reaction is typically carried out by heating the reactants in a sealed tube.[11]

-

Oxidation: The resulting adduct is oxidized to the corresponding anthraquinone (B42736). Base-catalyzed oxidation with air in ethanolic or methanolic KOH is a common method.[11]

-

Reduction: The deuterated anthraquinone is then reduced to the desired deuterated anthracene. Reduction with aluminum tricyclohexyloxide is one reported method.[11]

General Workflow for Synthesis from Deuterated Precursors.

Applications in Research and Development

The unique properties of deuterated anthracene make it a valuable tool in various scientific disciplines, including materials science and potentially in the early stages of drug development research.

Fluorescence Studies and Photophysics

Deuterated anthracene is extensively used as a standard in fluorescence spectroscopy.[1] The kinetic isotope effect allows for the study of radiationless transitions in aromatic molecules.[11][17] By comparing the triplet lifetimes of specifically deuterated compounds with theoretical calculations, researchers can gain a deeper understanding of the mechanisms of intersystem crossing and other photophysical processes.[11]

Organic Electronics and Optoelectronics

In the field of organic electronics, deuterium-labeled anthracene is employed in the synthesis of labeled organic semiconductors.[1] These materials are crucial for investigating charge transport, exciton (B1674681) dynamics, and other fundamental processes in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][21][22][23] The use of deuterated materials can lead to improved device stability and efficiency.[21]

Isotope Tracing and Mechanistic Studies

The deuterium atoms in deuterated anthracene serve as isotopic labels, enabling scientists to conduct isotope tracing studies.[1] This is particularly useful for investigating reaction mechanisms and pathways in organic synthesis. By tracking the position of the deuterium atoms, researchers can identify intermediates and elucidate complex chemical transformations.[1]

While direct applications in drug development are not widespread, the use of deuterated compounds, in general, is a known strategy to alter the metabolic profile of a drug candidate by modifying the sites of enzymatic oxidation. The fundamental studies on isotope effects in molecules like anthracene contribute to the broader understanding of these principles.

References

- 1. clearsynthdeutero.com [clearsynthdeutero.com]

- 2. Anthracene D10 | CAS 1719-06-8 | LGC Standards [lgcstandards.com]

- 3. This compound- [webbook.nist.gov]

- 4. Anthracene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-102-1.2 [isotope.com]

- 5. Anthracene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-102-1 [isotope.com]

- 6. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound D 98atom 1719-06-8 [sigmaaldrich.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 10. eqipped.com [eqipped.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anthracene - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Isotope Effects in Photochemical Rearrangements. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. KR20100069216A - Deuterated anthracene derivative and organic light emitting device comprising the same - Google Patents [patents.google.com]

- 22. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Using Anthracene-D10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and practical application of Anthracene-D10 as an internal standard in quantitative analytical chemistry. Its purpose is to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for achieving accurate, precise, and reproducible results in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds.

Core Principles: The Role of the Internal Standard

In quantitative analysis, achieving accuracy is paramount. However, the analytical process is fraught with potential sources of variability that can compromise results. These challenges include inconsistent sample recovery during extraction, fluctuations in instrument sensitivity, and matrix effects where co-eluting substances suppress or enhance the analyte signal.[1]

An internal standard (IS) is a compound added in a constant, known amount to every sample, calibrator, and blank at the beginning of the analytical workflow.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of variability can be effectively normalized. The ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible.

Why Deuterated Standards? The Isotope Dilution Advantage

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[1] Deuterated standards, where one or more hydrogen atoms are replaced with their stable isotope, deuterium (B1214612) (²H or D), are a common and effective type of SIL standard.[2][3] this compound (C₁₄D₁₀) is the deuterated analogue of anthracene (B1667546) (C₁₄H₁₀).

The use of deuterated standards is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique, which is recognized for its high metrological standing and accuracy.[4][5][6][7] The core principle is that the deuterated standard is chemically identical to the native analyte.[1] Therefore, it behaves identically during every stage of sample preparation and analysis—extraction, derivatization, and chromatographic separation.[3]

Any loss of analyte during sample workup will be accompanied by a proportional loss of the deuterated internal standard. Because a mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant, regardless of volume changes or recovery losses. This ensures that the calculated concentration of the analyte remains accurate.[4][5]

The Workflow of Analysis with this compound

The application of this compound as an internal standard follows a systematic workflow from sample receipt to final data analysis. This process ensures that the standard is effectively used to correct for analytical variations.

Experimental Protocol: Analysis of PAHs in Water

This protocol is a representative example for the determination of polycyclic aromatic hydrocarbons (PAHs) in water samples, adapted from methodologies like EPA Method 8270, utilizing dispersive liquid-liquid microextraction (DLLME) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][8]

3.1 Materials and Reagents

-

This compound Internal Standard Stock Solution: 100 µg/mL in methanol.

-

PAH Calibration Standard Mix: Containing target PAHs at known concentrations.

-

Solvents: Acetone (B3395972) (disperser solvent), Chloroform (B151607) (extraction solvent), Dichloromethane (B109758). All HPLC or GC grade.

-

Reagents: Sodium chloride, anhydrous sodium sulfate.

-

Apparatus: 15 mL screw-cap glass test tubes, 500 µL Hamilton syringe, centrifuge, GC-MS system.

3.2 Procedure

-

Sample Preparation:

-

Place a 10 mL aliquot of the water sample into a 15 mL glass test tube.

-

Spike the sample with the this compound internal standard solution to achieve a final concentration of 0.7 ng/mL.[4]

-

For calibration standards, use 10 mL of ultrapure water and spike with the appropriate concentration of the PAH standard mix and the same amount of this compound.

-

-

Extraction (DLLME):

-

Prepare a mixture of 1000 µL acetone (disperser) and 500 µL chloroform (extractor).[4]

-

Rapidly inject this solvent mixture into the prepared water sample using the syringe. A cloudy solution will form.

-

Centrifuge the tube for 5 minutes at 4000 rpm. The chloroform phase, containing the extracted analytes and internal standard, will settle at the bottom.

-

-

Concentration and Reconstitution:

-

Carefully remove the upper aqueous layer.

-

Transfer the bottom organic layer (approx. 500 µL) to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of dichloromethane for injection.

-

-

GC-MS Analysis:

-

System: Agilent 6890N GC with a 5975C MSD or equivalent.[8]

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

-

Injection: 1 µL splitless injection at 280°C.[4]

-

Oven Program: Initial temperature 60°C for 0.5 min, ramp to 230°C at 3°C/min, then ramp to 290°C at 5°C/min and hold for 10 min.[4]

-

Carrier Gas: Helium at a constant flow.

-

MS Parameters: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.

-

Quantitation Ion for Anthracene (Analyte): m/z 178

-

Quantitation Ion for this compound (IS): m/z 188

-

-

3.3 Quantification

The concentration of the analyte is determined using the principle of isotope dilution, calculated from a calibration curve.

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Ax/Ais) against the analyte concentration for a series of standards. The concentration of the unknown sample is then determined from this curve.

Performance Data and Validation

The use of this compound as an internal standard consistently yields high-quality quantitative data across various matrices. The tables below summarize typical performance metrics from studies utilizing deuterated anthracene for the analysis of PAHs.

Table 1: Method Performance for PAH Analysis in Water[4]

| Parameter | Value |

| Linearity Range | 0.10 - 2.80 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL |

| Relative Standard Deviation (RSD) | 4 - 11% |

| Analyte Recovery | 71 - 90% |

Table 2: Method Performance for Naphthalene (B1677914) Analysis in Water[10]

| Parameter | Value |

| Limit of Detection (LOD) | 4.4 ng/mL |

| Limit of Quantification (LOQ) | 14.6 ng/mL |

| Relative Standard Deviation (RSD) | 4.3% |

| Analyte Recovery | 93.8 - 102.2% |

Table 3: Method Performance for PAH Analysis in Food Products[11]

| Parameter | Value |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg |

| Limit of Quantification (LOQ) | 0.09 - 0.44 µg/kg |

| Accuracy | 80.0 - 119.7% |

| Analyte Recovery | 81.1 - 116.4% |

| Precision (RSD) | 0.07 - 10.73% |

These data demonstrate that methods incorporating this compound as an internal standard are capable of achieving the low detection limits, excellent linearity, and high precision and accuracy required for trace-level contaminant analysis in environmental and food safety applications.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of PAHs and related compounds. Its chemical similarity to the native analytes allows it to perfectly track and correct for variations throughout the analytical process. By employing the principles of isotope dilution mass spectrometry, researchers can significantly enhance the reliability, accuracy, and robustness of their data. The detailed protocols and performance metrics provided in this guide serve as a comprehensive resource for the successful implementation of this compound in demanding analytical applications.

References

- 1. osti.gov [osti.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 4. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. unitedchem.com [unitedchem.com]

- 9. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Isotopic Purity in Anthracene-D10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, the demand for precision and accuracy is paramount. Stable isotope-labeled compounds, particularly deuterated standards like Anthracene-D10, have become indispensable tools for quantitative analysis. This compound, a polycyclic aromatic hydrocarbon (PAH) with all ten hydrogen atoms replaced by deuterium, is widely utilized as an internal standard in mass spectrometry-based methods for the quantification of anthracene (B1667546) and other PAHs.[1] Its efficacy, however, is intrinsically linked to its isotopic purity. This technical guide provides a comprehensive overview of the importance of isotopic purity in this compound, detailing its impact on analytical data, experimental protocols for its use and purity assessment, and the underlying principles that govern its application.

The Foundational Importance of Isotopic Purity

Deuterated internal standards are favored in quantitative analysis because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] This allows for the correction of variability during sample preparation, chromatography, and ionization.[3] The isotopic purity of a deuterated standard like this compound refers to the percentage of the compound that is fully deuterated at all specified positions.[3] High isotopic purity is crucial for several reasons:

-

Minimizing Cross-Talk and Interference: The primary concern with lower isotopic purity is the presence of unlabeled (D0) or partially deuterated isotopologues within the internal standard.[4] The D0 impurity will generate a signal at the same m/z as the analyte, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[5]

-

Ensuring Accurate Quantification: The fundamental principle of using an internal standard is to add a known amount to a sample and use the ratio of the analyte's response to the internal standard's response for quantification. If the internal standard contains a significant amount of the unlabeled analyte, the "known amount" of the deuterated species is inaccurate, leading to a systematic bias in the results.[5]

-

Maintaining Linearity of Calibration Curves: The presence of unlabeled analyte in the internal standard can affect the linearity of the calibration curve.[6] This is because the interference from the internal standard is constant across all calibration points, but its relative contribution is much higher at lower analyte concentrations.

The following diagram illustrates the logical relationship between isotopic purity and analytical accuracy.

Data Presentation: The Quantitative Impact of Isotopic Purity

The impact of isotopic purity on quantitative accuracy can be significant. The following table provides a theoretical illustration of how the presence of unlabeled analyte in this compound can affect the calculated concentration of anthracene.

| Isotopic Purity of this compound | Percentage of Unlabeled Anthracene (D0) Impurity | True Analyte Concentration (ng/mL) | Apparent Analyte Concentration (ng/mL) due to D0 Impurity | Calculated Analyte Concentration (ng/mL) | % Error |

| 99.9% | 0.1% | 1.0 | 0.1 | 1.1 | +10.0% |

| 99.5% | 0.5% | 1.0 | 0.5 | 1.5 | +50.0% |

| 99.0% | 1.0% | 1.0 | 1.0 | 2.0 | +100.0% |

| 98.0% | 2.0% | 1.0 | 2.0 | 3.0 | +200.0% |

This table assumes a 1:1 ratio of internal standard to the true analyte concentration at the LLOQ and that the D0 impurity contributes directly to the analyte signal.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for assessing the isotopic purity of an this compound standard.

1. Sample Preparation: a. Prepare a stock solution of the this compound standard in a high-purity solvent (e.g., acetonitrile (B52724) or dichloromethane) at a concentration of approximately 1 mg/mL. b. From the stock solution, prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

2. HRMS Analysis: a. Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving the isotopologues of anthracene. b. Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS. c. Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both unlabeled anthracene (m/z 178.0783) and this compound (m/z 188.1410). Ensure the resolution is set sufficiently high to baseline resolve the isotopic peaks.[7]

3. Data Analysis: a. Extract the ion chromatograms for the monoisotopic peaks of all expected isotopologues (D0 to D10). b. Integrate the peak areas for each isotopologue. c. Calculate the relative abundance of each isotopologue. d. The isotopic purity is reported as the percentage of the D10 isotopologue relative to the sum of all isotopologues.

The following diagram illustrates the workflow for assessing isotopic purity.

Protocol 2: Quantification of Anthracene in Soil using this compound as an Internal Standard by GC-MS (Based on EPA Method 8270D)

This protocol provides a detailed methodology for the analysis of anthracene in soil samples.[1]

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a beaker. b. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution). c. Add anhydrous sodium sulfate (B86663) to the soil to absorb moisture and create a free-flowing mixture. d. Transfer the sample to a Soxhlet extractor. e. Extract the sample for 16-24 hours with a suitable solvent, such as a 1:1 mixture of acetone (B3395972) and hexane. f. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus. g. The extract may be further cleaned up using silica (B1680970) gel chromatography if necessary to remove interferences.

2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS). b. GC Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injection: 1 µL of the concentrated extract is injected in splitless mode. d. Oven Temperature Program: An appropriate temperature program is used to separate the PAHs. For example: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes. e. Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

- Monitor m/z 178 for anthracene.

- Monitor m/z 188 for this compound.

3. Calibration and Quantification: a. Prepare a series of calibration standards containing known concentrations of native anthracene. b. Add a constant amount of this compound to each calibration standard. c. Generate a calibration curve by plotting the ratio of the peak area of anthracene to the peak area of this compound against the concentration of anthracene. d. Calculate the concentration of anthracene in the soil sample using the response factor from the calibration curve.

The following diagram shows the experimental workflow for this analysis.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

A Comprehensive Technical Guide to the Solubility of Anthracene-D10 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document presents a compilation of solubility data from various sources, outlines a general experimental protocol for determining solubility, and provides a visual representation of a logical workflow for solubility assessment.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for anthracene (B1667546) in a range of common organic solvents. It is important to note that these values are for non-deuterated anthracene and should be considered as a close approximation for Anthracene-D10.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Carbon Tetrachloride | 0.732 | Not Specified |

| Ethanol | 0.076 | 16 |

| 0.19 | 19.5 | |

| 0.328 | 25 | |

| Hexane | 0.37 | Not Specified |

| Methanol | 0.18 | 19.5 |

| Toluene | 0.92 | 16.5 |

| 12.94 | 100 |

Note: The data presented is for non-deuterated anthracene and is intended to be a proxy for the solubility of this compound.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (or the compound of interest)

-

Selected organic solvent of high purity

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials or test tubes with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of compound solubility.

Disclaimer: The solubility data provided is for non-deuterated anthracene and is intended to serve as a close approximation for this compound. For critical applications, it is highly recommended to determine the solubility of this compound experimentally using the protocol outlined in this guide.

A Technical Guide to the Synthesis of Deuterated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing deuterated polycyclic aromatic hydrocarbons (D-PAHs). D-PAHs are invaluable tools in various scientific disciplines, including mechanistic studies, environmental analysis, and as internal standards in mass spectrometry. In pharmaceutical research, selective deuteration can favorably alter the metabolic profiles of drug candidates. This document details the core methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.

Core Synthesis Methodologies

The synthesis of D-PAHs can be broadly categorized into three main approaches: direct hydrogen-deuterium (H-D) exchange on a pre-existing PAH core, metal-catalyzed deuteration, and de novo synthesis from smaller deuterated precursors.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed H-D exchange is a straightforward and widely used method for introducing deuterium (B1214612) into aromatic systems.[1][2][3][4] This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), serves as the deuterium source.[4] The deuteration preferentially occurs at the most electron-rich positions of the aromatic ring system.[3]

Reaction Pathway: Acid-Catalyzed H-D Exchange

Caption: Acid-catalyzed H-D exchange mechanism for PAH deuteration.

Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metal catalysts offer a powerful and often more selective alternative for H-D exchange reactions.[5] Catalysts based on platinum, palladium, iridium, and ruthenium are commonly employed to facilitate the exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O.[5][6][7] Notably, the choice of metal can influence the regioselectivity of the deuteration, with platinum catalysts generally favoring aromatic positions and palladium catalysts showing a preference for aliphatic sites.[7]

Reaction Pathway: Metal-Catalyzed H-D Exchange

Caption: General workflow for metal-catalyzed H-D exchange on PAHs.

De Novo Synthesis

The de novo synthesis approach involves constructing the polycyclic aromatic framework from smaller, pre-deuterated building blocks. This method provides ultimate control over the placement of deuterium atoms but is often more synthetically demanding. Examples include the synthesis of deuterated anthracene (B1667546) from deuterated halogenated benzene (B151609) and an enolate, and the formation of PAHs from smaller deuterated hydrocarbons in high-temperature processes.[3][8][9]

Reaction Pathway: De Novo Synthesis of Deuterated Anthracene

Caption: A simplified pathway for the de novo synthesis of a deuterated anthracene derivative.

Quantitative Data Summary

The following tables summarize quantitative data for the deuteration of various polycyclic aromatic hydrocarbons using different synthetic methods. The data is compiled from various literature sources to facilitate a comparison of the efficiency and selectivity of each method.

Table 1: Acid-Catalyzed H-D Exchange of PAHs

| PAH | Deuterated Acid System | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Yield (%) | Reference |

| Naphthalene (B1677914) | D₂SO₄/D₂O | 150 | 48 | >95 | - | [10] (Implied) |

| Phenol | D₂SO₄/D₂O | 160 | 24 | - | - | [11] |

| Anthracene | D₂SO₄/D₂O | 180 | 72 | ~90 | - | [General knowledge] |

Table 2: Metal-Catalyzed H-D Exchange of PAHs

| PAH | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Conversion (%) | Yield (%) | Reference |

| Anthracene | 5% Pt/C | D₂O | 80 | 24 | 95 | 87 | [12] |

| Phenol | 5% Pt/C | D₂O | 160 | 24 | - | - | [11] |

| Aromatic Carbonyls | Ru complex | D₂O | 120 | 24 | High | Good | [13] |

| Anilines | Pd/C-Al | D₂O | 120 | 1 | Excellent | >99 | [14] |

Table 3: De Novo Synthesis of D-PAHs

| Target D-PAH | Key Deuterated Precursor | Method | Yield (%) | Deuteration Level | Reference |

| Deuterated Anthracene | Halogenated benzene-d5 | Reaction with enolate | - | Up to 8 deuterium atoms | [3] |

| Anthracene-9,10-dione (deuterated precursor) | 2-benzoylbenzoic acid | Cyclization with polyphosphoric acid | 81 | - | [15] |

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Platinum-Catalyzed Deuteration of Anthracene

This protocol is adapted from the synthesis of Anthracene-d10.[12]

Materials:

-

Anthracene (1.00 g, 5.61 mmol)

-

5% Platinum on carbon (Pt/C) (1.01 g)

-

Deuterium oxide (D₂O) (40 mL)

-

2-Pentanol (4 mL)

-

Decahydronaphthalene (20 mL)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a high-pressure reactor, combine anthracene, 5% Pt/C, heavy water, 2-pentanol, and decahydronaphthalene.

-

Seal the reactor and stir the mixture at 80 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add dichloromethane to the mixture and separate the organic layer.

-

Dry the organic layer with MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deuterated anthracene.

Analysis:

-

The reported yield is 87% with a deuterium conversion of 95%.[12] The level and positions of deuteration should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.[4][16][17]

General Protocol for Ruthenium-Catalyzed Deuteration of Aromatic Ketones

This protocol is based on a general method for the deuteration of aromatic carbonyl compounds.[13][18]

Materials:

-

Aromatic ketone (0.5 mmol)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Amine additive (transient directing group)

-

Deuterium oxide (D₂O)

-

Solvent (if necessary)

Procedure:

-

To a reaction vessel, add the aromatic ketone, ruthenium catalyst, and amine additive.

-

Add D₂O as the deuterium source.

-

Seal the vessel and heat the reaction mixture with stirring for the specified time and at the appropriate temperature (e.g., 120 °C for 24 hours).

-

After cooling, extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Analysis:

Protocol for De Novo Synthesis of a Deuterated Anthracene Precursor

This protocol describes the synthesis of anthracene-9,10-dione, a precursor that can be synthesized from deuterated starting materials.[15]

Materials:

-

2-Benzoylbenzoic acid (20 g, 0.09 mol) (can be synthesized from deuterated precursors)

-

Polyphosphoric acid (50 mL)

-

Distilled water

Procedure:

-

In a flask, add 2-benzoylbenzoic acid to polyphosphoric acid.

-

Heat the reaction solution to 140 °C for 2 hours.

-

Cool the mixture to below 50 °C and slowly add distilled water.

-

Filter the resulting solid.

-

Wash the solid with a small amount of methanol and dry to obtain anthracene-9,10-dione.

Analysis:

-

The reported yield is 81%.[15] Characterization is performed using ¹H NMR.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of deuterated PAHs.

Caption: A general workflow for the synthesis and analysis of deuterated PAHs.

This guide provides a foundational understanding of the synthesis of deuterated polycyclic aromatic hydrocarbons. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired level and regioselectivity of deuterium incorporation.

References

- 1. researchgate.net [researchgate.net]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. US20240083865A1 - Method for preparation of deuterated anthracene compound, reaction composition, deuterated anthracene compound, and composition - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. WO2022169218A1 - Method for preparation of deuterated anthracene compound, reaction composition, deuterated anthracene compound, and composition - Google Patents [patents.google.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KR20100069216A - Deuterated anthracene derivative and organic light emitting device comprising the same - Google Patents [patents.google.com]

- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. researchgate.net [researchgate.net]

Anthracene-D10: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Anthracene-D10. The information is compiled to ensure the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a deuterated form of anthracene, a polycyclic aromatic hydrocarbon (PAH).[1] It is a beige-yellow solid and is sensitive to light.[2] The substitution of hydrogen with deuterium (B1214612) atoms can alter the metabolic stability of the molecule, a principle utilized in drug development.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₄D₁₀ | [5][6] |

| Molecular Weight | 188.29 g/mol | [1][5][7][8][9] |

| CAS Number | 1719-06-8 | [1][5][6][7][9][10] |

| Appearance | Beige-yellow solid | [2] |

| Melting Point | 210-215 °C | [7][10] |

| Boiling Point | 340 °C | [7][10] |

| Flash Point | 121 °C (249.8 °F) - closed cup | [2][7] |

| Solubility | Insoluble in water | [11] |

| Isotopic Purity | ≥98 atom % D | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | GHS09 | Warning |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | GHS09 | Warning |

References:[5][7][8][11][12][13][14]

Potential Health Effects: [2]

-

Skin: Causes skin irritation.[5][8][12] Contact may lead to a phototoxic and photoallergic response, characterized by swelling and blistering.[2]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2]

-

Inhalation: May cause respiratory tract irritation.[2][5][12]

-

Chronic: Prolonged or repeated skin contact, especially with UV light exposure, can cause dermatitis and photosensitization.[2] There is some concern that this material can cause cancer or mutations, but there is not enough data to make an assessment.[11]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Required Personal Protective Equipment Workflow.

Handling and Storage Protocol

Proper handling and storage are critical to maintain the integrity of the compound and ensure safety.

-

Handling:

-

Storage:

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Caption: Protocol for Accidental Release or Spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Table 3: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid. | [2][5][11][13] |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. Wash clothing before reuse. | [2][11][12] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2][5][11][12] |

| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid. | [2][5][12] |

Fire-Fighting Measures

While not highly flammable, this compound can burn.

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5][12]

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2] During a fire, irritating and highly toxic gases may be generated.[2]

-

Unusual Fire and Explosion Hazards: In sufficient quantity and reduced particle size, this material is capable of creating a dust explosion.[2][11]

Toxicological and Ecological Information

Table 4: Toxicological and Ecotoxicity Data

| Data Point | Value/Information | References |

| Acute Toxicity (Oral, mouse) | LD50 = 4900 mg/kg (for non-deuterated Anthracene) | [2] |

| Carcinogenicity | Not classifiable as to its carcinogenicity (IARC, ACGIH, NTP, or EPA).[12] However, it is listed under "Coal tar pitches" which are considered known carcinogens by NTP and Group 1 carcinogens by IARC.[2] | |

| Ecotoxicity | Very toxic to aquatic life with long-lasting effects.[5][11][12] Do not let this chemical enter the environment.[2] | |

| Persistence and Degradability | Considered to be persistent, bioaccumulative, and toxic.[2] |

Disposal Considerations

Dispose of this material in accordance with all applicable federal, state, and local environmental regulations.[5][11] Do not allow it to enter the environment.[2]

Transportation Information

This compound is regulated for transport.

-

UN Number: 3077

-

Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (this compound)[5][11]

-

Environmental Hazards: Yes (Marine Pollutant)[5]

References

- 1. Anthracene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-102-1.2 [isotope.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. salamandra.net [salamandra.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound- [webbook.nist.gov]

- 7. This compound D 98atom 1719-06-8 [sigmaaldrich.com]

- 8. (2H10)Anthracene | C14H10 | CID 80291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 1719-06-8 | LGC Standards [lgcstandards.com]

- 10. This compound | 1719-06-8 [chemicalbook.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. isotope.com [isotope.com]

- 13. cpachem.com [cpachem.com]

- 14. chemicalbook.com [chemicalbook.com]

Anthracene-D10: A Comprehensive Material Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the material safety data for Anthracene-D10. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may handle this compound. This guide consolidates critical safety information, toxicological data, and standardized experimental protocols.

Chemical and Physical Properties

This compound is a deuterated form of anthracene, a solid polycyclic aromatic hydrocarbon (PAH).[1] While it is not considered genotoxic or carcinogenic, it can pose a threat to aquatic life.[2] The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄D₁₀ | [3][4] |

| Molecular Weight | 188.29 g/mol | [3][4][5] |

| CAS Number | 1719-06-8 | [3][4] |

| Appearance | Beige-yellow solid | [6] |

| Melting Point | 210-215 °C | [3][4] |

| Boiling Point | 340 °C | [3][4] |

| Flash Point | 121 °C (closed cup) | [3][7] |

| Relative Density | 1.2 g/cm³ | [3] |

| Solubility | Insoluble in water | |

| Isotopic Purity | 98 atom % D | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Classification | Hazard Statement(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, chronic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Pictograms:

Toxicological Information

The toxicological profile of this compound is considered to be similar to that of its non-deuterated counterpart, anthracene.

| Toxicological Endpoint | Summary of Effects | Reference(s) |

| Acute Toxicity (Oral) | No data available for this compound. For anthracene, a 90-day study in mice showed no treatment-related effects at doses up to 1000 mg/kg bw/d. | [8] |

| Skin Irritation | Causes skin irritation.[2][3] Contact can lead to itching and burning, which is aggravated by sunlight.[9] Fumes can also cause mild skin irritation in mice.[8] | |

| Eye Irritation | Causes serious eye irritation.[2][3] Vapors may also cause mild eye irritation.[8] | |

| Respiratory Irritation | May cause respiratory tract irritation.[2][3] Inhalation of dust can irritate the nose and throat, leading to coughing and wheezing.[9][10] Fumes at 4.7 mg/m³ can cause mild irritation.[8] | |

| Carcinogenicity | There is limited evidence of carcinogenicity in animal studies for anthracene.[11] The International Agency for Research on Cancer (IARC) classifies it as Group 2B: Possibly carcinogenic to humans.[1] | |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] The 96-hour LC50 for freshwater fish is reported to be between 1.3 to 46 µg/L. |

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints are outlined below, based on internationally recognized guidelines.

Skin Irritation Testing (based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[7][12][13][14]

Experimental Workflow:

Eye Irritation Testing (based on OECD Guideline 496)

The Ocular Irritection® assay is an in vitro method that models changes in corneal opacity to identify substances that can cause serious eye damage or irritation.[15]

Experimental Workflow:

References

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. Anthracene: Uses, toxicity, metabolism, and determination method_Chemicalbook [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. nj.gov [nj.gov]

- 10. ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Clear evidence of the carcinogenic potential of anthracene: A 2-year feeding study in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniube.br [uniube.br]

- 13. x-cellr8.com [x-cellr8.com]

- 14. oecd.org [oecd.org]

- 15. x-cellr8.com [x-cellr8.com]

Unveiling the Luminescent Signature: A Technical Guide to the Fluorescence Properties of Anthracene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene-D10 (perdeuterated anthracene), the fully deuterated isotopologue of anthracene (B1667546), serves as a crucial tool in advanced fluorescence studies and photophysical research. The substitution of hydrogen with deuterium (B1214612) atoms imparts unique spectroscopic characteristics, influencing the molecule's excited-state dynamics and providing a sensitive probe for investigating non-radiative decay pathways. This technical guide offers a comprehensive overview of the fluorescence properties of this compound, presenting available data, detailing experimental protocols for its characterization, and visualizing key experimental workflows. While specific quantitative fluorescence data for this compound is not extensively documented in readily available literature, this guide provides the foundational knowledge and methodologies for its determination, drawing comparisons with its well-characterized protonated counterpart, anthracene.

Core Photophysical Properties

Deuteration is known to significantly impact the photophysical properties of aromatic hydrocarbons by altering the vibrational modes of the molecule. This, in turn, affects the rates of non-radiative decay processes such as intersystem crossing and internal conversion. While one study noted that the fluorescence lifetime of this compound is considerably shorter than that of protonated anthracene, suggesting an enhancement of the primary radiationless process upon deuteration, precise quantitative values for the fluorescence quantum yield and lifetime of this compound are not readily found in published literature.

For the purpose of comparison, the well-established photophysical data for non-deuterated anthracene are presented below. These values serve as a benchmark for understanding the expected fluorescence behavior and for comparative studies involving this compound.

| Property | Value | Solvent |

| For Anthracene (Non-Deuterated) | ||

| Molar Extinction Coefficient (ε) | 9,700 cm⁻¹/M at 356.2 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φf) | 0.27 - 0.36 | Ethanol, Cyclohexane |

| Fluorescence Lifetime (τf) | ~4.95 ns | Cyclohexane |

| Absorption Maxima (λabs) | 356 nm, 375 nm | Cyclohexane |

| Emission Maxima (λem) | 380 nm, 401 nm, 425 nm | Cyclohexane |

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its key fluorescence properties are provided below.

Determination of Fluorescence Quantum Yield (Φf) - Comparative Method

The fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

A suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra for all prepared solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Determination of Fluorescence Lifetime (τf) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

-

This compound solution

-

Pulsed light source (e.g., picosecond laser or light-emitting diode)

-

High-speed photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube)

-

TCSPC electronics (including a time-to-amplitude converter and a multichannel analyzer)

Methodology:

-

Instrument Setup:

-

The pulsed light source excites the sample.

-

The emitted photons are detected by the high-speed photodetector.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.

-

-

Data Acquisition: A histogram of the arrival times of the detected photons is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model to extract the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τf)

Where I₀ is the intensity at time t=0.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key methodologies.

Conclusion

This compound stands as a molecule of significant interest for fundamental and applied fluorescence spectroscopy. While a detailed, quantitative dataset of its intrinsic fluorescence properties remains to be widely published, the experimental frameworks provided in this guide offer a clear pathway for its characterization. By employing these standardized protocols, researchers can accurately determine the fluorescence quantum yield and lifetime of this compound, thereby contributing valuable data to the scientific community and enabling its more effective use in diverse research applications, from materials science to drug development. Further studies are encouraged to populate the literature with these key photophysical parameters.

Methodological & Application

Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Anthracene-D10 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] Accurate and sensitive quantification of PAHs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of PAHs due to its high selectivity, resolution, and sensitivity.[2][3]

This application note provides a detailed protocol for the quantitative analysis of PAHs in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Anthracene-D10 as an internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it compensates for variations in sample preparation and instrument response.[4]

Principle

The methodology involves extracting PAHs from the sample matrix, followed by cleanup to remove interfering substances. An internal standard, this compound, is added at a known concentration to all samples, calibration standards, and blanks. The samples are then analyzed by GC-MS. The separation of PAHs is achieved on a capillary column, and detection is performed by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2][5] Quantification is based on the internal standard method, where the ratio of the peak area of the target PAH to the peak area of this compound is used to determine the concentration of the analyte from a calibration curve.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane (B92381), Acetone, Acetonitrile (B52724) (HPLC or Ultra Resi grade)[6]

-

Standards: Certified standard solutions of target PAHs and this compound.

-

Reagents: Anhydrous sodium sulfate (B86663) (for drying extracts).[2]

-

Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or other appropriate sorbent for sample cleanup.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are generalized protocols for common matrices.

3.2.1. Solid Samples (e.g., Soil, Sediment, Food)

-

Homogenization: Homogenize the sample to ensure uniformity.[5]

-

Spiking: Spike the sample with a known amount of this compound internal standard solution.

-

Extraction:

-

Mechanical Extraction: For soils, extract with a mixture of hexane:acetone:triethylamine (50:45:5 v/v).[5]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For food samples like fish, use a QuEChERS-based method with acetonitrile extraction followed by dispersive SPE (dSPE) cleanup with appropriate sorbents for fatty samples.[6]

-

Soxhlet Extraction: A classical and robust method for solid samples.[7]

-

-

Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator or a gentle stream of nitrogen.[2]

-

Cleanup: Perform a cleanup step using column chromatography with silica gel to remove interferences.[7]

-

Final Volume Adjustment: Adjust the final volume with a suitable solvent (e.g., hexane or isooctane) before GC-MS analysis.

3.2.2. Liquid Samples (e.g., Water)

-

Spiking: Spike the water sample with the this compound internal standard.

-

Liquid-Liquid Extraction (LLE): Extract the PAHs from the water sample using a suitable solvent like dichloromethane.

-

Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique where a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is injected into the aqueous sample.[4]

-

Drying and Concentration: After extraction, dry the organic phase and concentrate it to a small volume.[4]

-

Reconstitution: Re-dissolve the residue in a suitable solvent for GC-MS injection.[4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for PAH analysis. Optimization may be required based on the specific instrument and target analytes.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or similar |

| Injector | Splitless mode, Pulsed Splitless |

| Inlet Temperature | 300-320 °C[8][9] |

| Column | Agilent J&W DB-5msUI (20 m x 0.18 mm, 0.18 µm) or similar[6] |

| Carrier Gas | Helium or Hydrogen[8] |

| Oven Program | Initial 60-90°C, hold for 1-2 min, ramp at 3-12°C/min to 320°C, hold for 10-15 min[4][10] |

| Mass Spectrometer | Agilent 5977 Series MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230-320 °C[9][11] |

| MS Quad Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for higher selectivity[2] |

| Transfer Line Temp | 320 °C[8] |

Quantifier and Qualifier Ions for this compound:

-

Quantifier Ion: m/z 188

-

Qualifier Ion(s): m/z 189, 186 (for confirmation)

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard. A typical calibration range is from 1 to 1,000 pg/µL.[3]

-

Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of each PAH to the peak area of this compound against the concentration of the PAH.

-

Quantification: Analyze the prepared samples and use the generated calibration curves to determine the concentration of each PAH in the sample.

Data Presentation

Quantitative results should be summarized in tables for clear comparison.

Table 1: Example Calibration Data for Benzo[a]pyrene using this compound Internal Standard

| Concentration (ng/mL) | Benzo[a]pyrene Area | This compound Area | Area Ratio (BaP/IS) |

| 1 | 15000 | 500000 | 0.030 |

| 5 | 76000 | 510000 | 0.149 |

| 10 | 152000 | 505000 | 0.301 |

| 50 | 755000 | 498000 | 1.516 |

| 100 | 1510000 | 502000 | 3.008 |

Table 2: Example Quantitative Results for PAHs in a Soil Sample

| Analyte | Retention Time (min) | Concentration (ng/g) | Recovery (%) |

| Naphthalene | 10.5 | 150 | 95 |

| Acenaphthylene | 12.8 | 75 | 98 |

| Acenaphthene | 13.1 | 82 | 97 |

| Fluorene | 14.2 | 110 | 102 |

| Phenanthrene | 16.5 | 250 | 105 |

| Anthracene | 16.6 | 180 | 103 |

| Fluoranthene | 20.8 | 320 | 99 |

| Pyrene | 21.5 | 300 | 101 |

| Benzo[a]anthracene | 25.6 | 120 | 96 |

| Chrysene | 25.7 | 130 | 98 |

| Benzo[b]fluoranthene | 29.1 | 90 | 94 |

| Benzo[k]fluoranthene | 29.2 | 85 | 93 |

| Benzo[a]pyrene | 30.5 | 115 | 95 |

| Indeno[1,2,3-cd]pyrene | 33.8 | 60 | 92 |

| Dibenz[a,h]anthracene | 33.9 | 55 | 91 |

| Benzo[ghi]perylene | 35.2 | 70 | 94 |

Visualizations

Caption: Experimental workflow for quantitative PAH analysis.

Caption: Logic of internal standard quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of PAHs using GC-MS with this compound as an internal standard. The described methods for sample preparation, instrumental analysis, and data processing are robust and can be adapted for various sample matrices. The use of an internal standard is essential for achieving accurate and reliable quantitative results in trace analysis of PAHs.

References

- 1. s4science.at [s4science.at]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. hpst.cz [hpst.cz]

- 4. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. hpst.cz [hpst.cz]

- 9. agilent.com [agilent.com]

- 10. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

Application Notes and Protocols: Anthracene-D10 as an Internal Standard for PAHs Analysis in Water and Soil Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Anthracene-D10 as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental water and soil matrices. The methodologies outlined are based on established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), aligning with regulatory guidelines like those from the U.S. Environmental Protection Agency (EPA).

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, with some being potent carcinogens and mutagens.[1][2][3] Accurate and precise quantification of PAHs in environmental samples is crucial for assessing environmental quality and human health risks. The use of an internal standard is essential to correct for variations in sample preparation and instrumental analysis. This compound, a deuterated form of anthracene (B1667546), is an ideal internal standard for PAH analysis due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio, which allows for clear differentiation in mass spectrometric analyses.[2]

Key Applications

-

Environmental Monitoring: Routine analysis of PAHs in drinking water, surface water, groundwater, and industrial wastewater.[4][5][6]

-

Site Remediation: Assessing the extent of PAH contamination in soil and sediment at industrial sites and tracking the efficacy of remediation efforts.

-

Food Safety: Although not the primary focus of this document, the principles can be adapted for analyzing PAHs in food products.[3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data when using this compound as an internal standard for PAH analysis in water samples.

Table 1: Method Performance for PAH Analysis in Water using this compound Internal Standard

| Parameter | Value Range | Notes |

| Linear Range | 0.10 - 2.80 ng/mL | For a suite of 13 PAHs.[7] |

| Correlation Coefficient (r²) | 0.983 - 0.999 | Demonstrates excellent linearity.[7] |

| Recovery | 71 - 90% | Varies by specific PAH analyte.[7] |

| Relative Standard Deviation (RSD) | 4 - 11% | Indicates good method precision.[2][7] |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL | Based on a signal-to-noise ratio of 3.[7] |

| Limit of Quantification (LOQ) | 0.1 - 0.33 ng/mL | Based on a signal-to-noise ratio of 10. |

Experimental Protocols

Protocol 1: Analysis of PAHs in Water Samples by GC-MS with Liquid-Liquid Extraction

This protocol describes the determination of PAHs in water samples using dispersive liquid-liquid microextraction (DLLME) followed by GC-MS analysis, with this compound as the internal standard.[7]

1. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in clean glass bottles.

-

Spiking: Place a 10 mL aliquot of the water sample into a 15 mL screw-cap glass test tube. Spike the sample with the target PAHs and this compound internal standard to a final concentration of 1 µg/mL and 0.5 µg/mL, respectively.[7]

-

Extraction: Prepare a mixture of 500 µL chloroform (B151607) (extraction solvent) and 1000 µL acetone (B3395972) (disperser solvent).[7] Rapidly inject this mixture into the water sample using a syringe.[7]

-